Mono[2-(carboxymethyl)hexyl] Phthalate

Catalog No.
S577720
CAS No.
82975-93-7
M.F
C16H20O6
M. Wt
308.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mono[2-(carboxymethyl)hexyl] Phthalate

CAS Number

82975-93-7

Product Name

Mono[2-(carboxymethyl)hexyl] Phthalate

IUPAC Name

2-[2-(carboxymethyl)hexoxycarbonyl]benzoic acid

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)

InChI Key

CCNOZWPVQWCJFK-UHFFFAOYSA-N

SMILES

CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid 1-[2-(Carboxymethyl)hexyl] Ester; MCMHP; 1,2-Benzenedicarboxylic Acid Mono[2-(carboxymethyl)hexyl] Ester;

Canonical SMILES

CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O

MCHP, also known as Mono-(2-carboxymethylhexyl) phthalate and DEHP Metabolite IV, is a chemical compound resulting from the breakdown of Di(2-ethylhexyl) phthalate (DEHP) in the body. DEHP is a common plasticizer found in various plastic products [].

MCHP as a Biomarker of DEHP Exposure

Scientific research utilizes MCHP as a biomarker for DEHP exposure. Since the body metabolizes DEHP into MCHP, detecting MCHP in urine samples indicates prior exposure to DEHP [, ]. This application proves valuable in assessing human exposure to DEHP from various sources like food packaging, medical devices, and building materials [].

Here's why MCHP is a preferred biomarker:

  • Specificity: MCHP is a specific metabolite of DEHP, minimizing interference from other environmental contaminants [].
  • Detectability: MCHP is detectable in urine samples for a longer duration compared to DEHP, offering a wider window for exposure assessment [].

Mono[2-(carboxymethyl)hexyl] phthalate is a phthalic acid monoester, specifically a metabolite of di(2-ethylhexyl) phthalate. Its chemical formula is C₁₆H₂₀O₆, and it has a molecular weight of 308.33 g/mol. This compound is characterized by the presence of a carboxymethyl group attached to a hexyl chain, which contributes to its unique properties and biological interactions. It is often referred to in scientific literature as Mono(2-carboxymethylhexyl) phthalate or by its IUPAC name, 2-[(2-butyl-3-carboxypropoxy)carbonyl]benzoic acid .

MCHP itself is not known to have a specific mechanism of action within the body. It is a metabolite formed during the detoxification process of DEHP. However, DEHP is an endocrine disruptor, meaning it can interfere with hormone function [].

  • Disruption of the endocrine system, potentially affecting development and reproduction [].
  • Certain types of cancer [].
Typical of esters and carboxylic acids. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 2-(carboxymethyl)hexanol.
  • Transesterification: It can react with alcohols to form new esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions are significant in understanding its metabolic pathways and environmental degradation .

The biological activity of Mono[2-(carboxymethyl)hexyl] phthalate has been studied in various contexts:

  • Endocrine Disruption: Like other phthalates, it has been implicated in endocrine disruption, potentially affecting hormonal balance and reproductive health.
  • Toxicity Studies: Research indicates that this compound may exhibit cytotoxic effects at certain concentrations, influencing cell viability and proliferation in laboratory settings.
  • Metabolite Associations: It is often detected in human biomonitoring studies, suggesting exposure through various routes, including diet and environmental sources .

The synthesis of Mono[2-(carboxymethyl)hexyl] phthalate typically involves:

  • Esterification Reaction: The reaction between 2-(carboxymethyl)hexanol and phthalic anhydride or phthalic acid under acidic conditions.
  • Purification: The crude product is purified through recrystallization or chromatography to isolate the desired monoester from any diester or unreacted starting materials.

These methods are essential for obtaining high-purity samples for research and application purposes .

Mono[2-(carboxymethyl)hexyl] phthalate finds applications in various fields:

  • Plasticizers: It is used as a plasticizer in polymer formulations to enhance flexibility and durability.
  • Biological Research: Its role as a metabolite makes it important in studies related to human exposure to phthalates and their health effects.
  • Analytical Chemistry: Utilized as a standard compound in analytical methods for detecting phthalate exposure in biological samples .

Several compounds share structural similarities with Mono[2-(carboxymethyl)hexyl] phthalate. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Di(2-ethylhexyl) phthalateC22H38O4A widely used plasticizer with higher toxicity
Mono(2-ethylhexyl) phthalateC12H18O4A direct metabolite of di(2-ethylhexyl) phthalate
Di-n-butyl phthalateC16H22O4Known for its use in adhesives and coatings
Mono-n-butyl phthalateC12H14O4Less toxic than its diester counterpart

Uniqueness of Mono[2-(carboxymethyl)hexyl] Phthalate

Mono[2-(carboxymethyl)hexyl] phthalate is unique due to its specific metabolic pathway as a secondary metabolite of di(2-ethylhexyl) phthalate. Its distinct carboxymethyl group influences its biological activity and potential health effects, setting it apart from other similar compounds. Additionally, its role as a marker for exposure to more complex phthalates makes it particularly significant in environmental health research .

XLogP3

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Wikipedia

Mono[2-(carboxymethyl)hexyl] phthalate

Dates

Last modified: 08-15-2023

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